

1,3-Bis(bromomethyl)benzene chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,3-Bis(bromomethyl)benzene

Cat. No.: B165771

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties of **1,3-Bis(bromomethyl)benzene**

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Bis(bromomethyl)benzene, also known as α,α' -dibromo-m-xylene, is a halogenated aromatic compound with significant applications in organic synthesis and materials science. Its bifunctional nature, owing to the two reactive bromomethyl groups in a meta-position on the benzene ring, makes it a versatile building block for a wide array of complex molecules. This document provides a comprehensive overview of its chemical properties, synthesis, reactivity, and safety considerations, tailored for professionals in research and development.

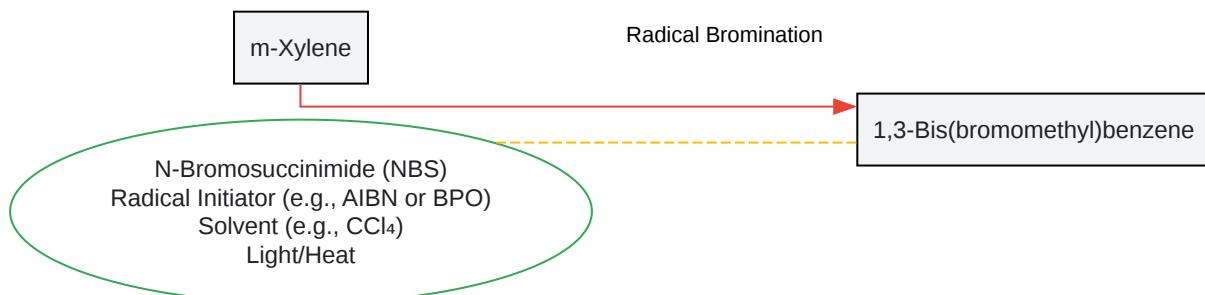
Core Chemical Properties

1,3-Bis(bromomethyl)benzene is a white to pale yellow solid at room temperature.^[1] It is characterized by its high reactivity, particularly in nucleophilic substitution reactions, where the bromine atoms serve as excellent leaving groups.^[2]

Physicochemical Data

The fundamental physicochemical properties of **1,3-Bis(bromomethyl)benzene** are summarized in the table below for quick reference.

Property	Value	Reference(s)
Molecular Formula	$C_8H_8Br_2$	[2] [3] [4]
Molecular Weight	263.96 g/mol	[1] [2] [3]
CAS Number	626-15-3	[2] [3]
Appearance	White to pale yellow solid/crystalline powder	[1] [5]
Melting Point	74-77 °C	[1] [3] [6]
Boiling Point	135-140 °C at 20 mmHg	[3] [7]
Density	1.778 g/cm ³	[3]
Solubility	Insoluble in water	[7] [8]
Vapor Pressure	0.0 ± 0.5 mmHg at 25°C (Predicted)	[3]
Refractive Index	1.611	[3]
LogP	3.476	[3]

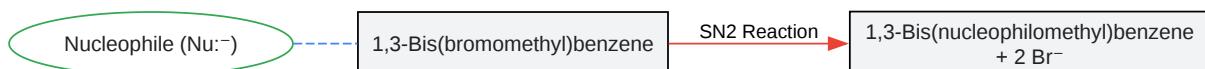

Spectral Data

Spectroscopic data is crucial for the identification and characterization of **1,3-Bis(bromomethyl)benzene**.

Spectrum Type	Data	Reference(s)
¹ H NMR	(90 MHz, CDCl ₃): δ 7.43 (m, 1H, Ar-H), 7.33 (m, 3H, Ar-H), 4.48 (s, 4H, -CH ₂ Br)	[9][10]
¹³ C NMR	(CDCl ₃): δ 138.4 (C-1,3), 129.6 (C-2), 129.3 (C-5), 129.1 (C-4,6), 33.0 (-CH ₂ Br)	[9]
IR (KBr)	Key Peaks (cm ⁻¹): 1486 (w), 1436 (vs), 1210 (vs), 1163 (s), 898 (w), 798 (s)	[9]
Mass Spec	Top Peaks (m/z): 104, 183, 185	[4]

Synthesis and Reactivity

The primary route for synthesizing **1,3-Bis(bromomethyl)benzene** is through the radical bromination of m-xylene.[2] This compound's utility stems from its two reactive benzylic bromide functional groups.



[Click to download full resolution via product page](#)

Caption: Synthesis of **1,3-Bis(bromomethyl)benzene** via radical bromination.

The bromine atoms are excellent leaving groups, making the benzylic carbons highly susceptible to nucleophilic substitution. This allows the compound to act as a versatile linker

and building block in the synthesis of more complex molecules, including macrocycles, polymers, and pharmaceutical intermediates.[1][2]

[Click to download full resolution via product page](#)

Caption: General reactivity in nucleophilic substitution reactions.

Experimental Protocols

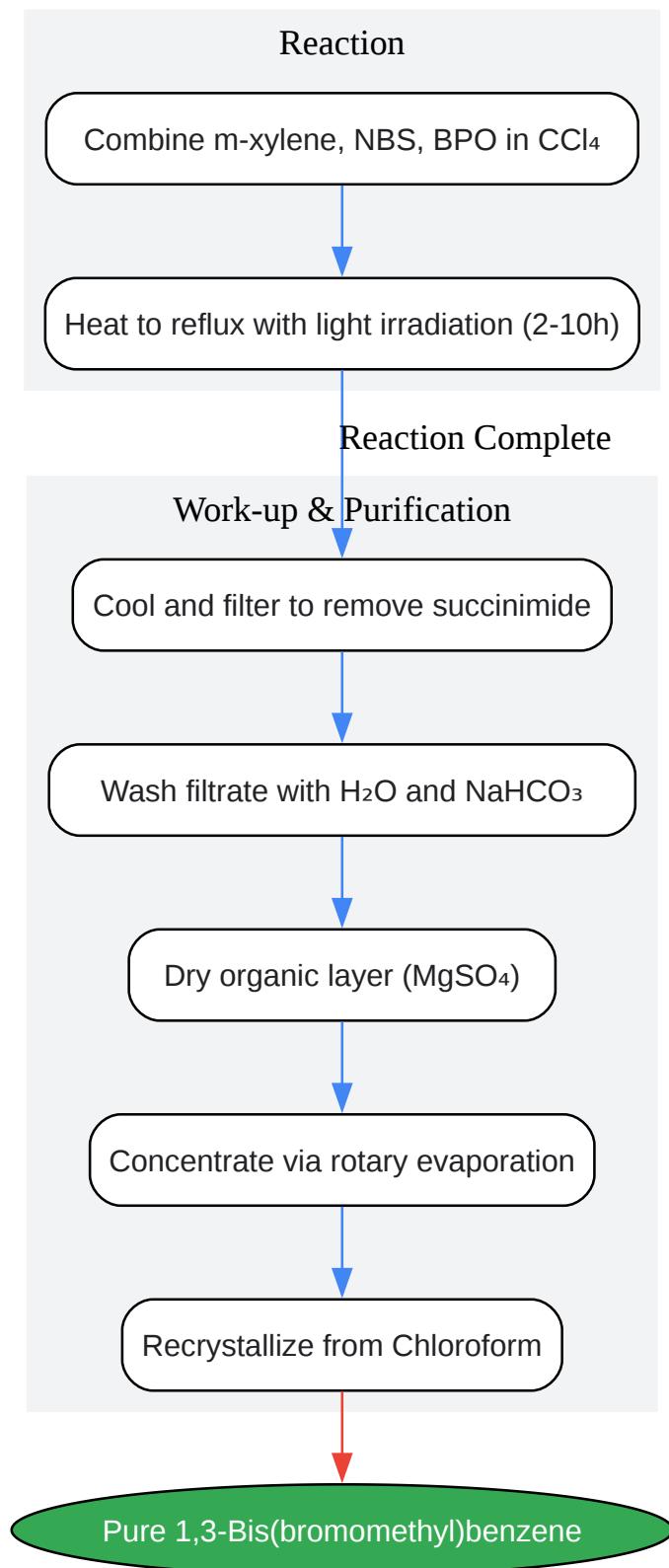
Synthesis of 1,3-Bis(bromomethyl)benzene via Radical Bromination of m-Xylene

This protocol is adapted from established methods for the bromination of xylenes.[11]

Materials:

- m-Xylene (0.2 mole)
- N-Bromosuccinimide (NBS) (0.42 mole)
- Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (catalytic amount)
- Carbon tetrachloride (CCl₄), dry
- Ice-water
- Saturated sodium bicarbonate solution, ice-cold
- Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
- Chloroform or other suitable recrystallization solvent

Equipment:


- Two-necked round-bottom flask

- Reflux condenser
- Dropping funnel (optional, for liquid bromine addition)
- Heating mantle
- 500-watt photolamp (for initiation)
- Stirring apparatus
- Separatory funnel
- Rotary evaporator

Procedure:

- Reaction Setup: A two-necked flask is charged with m-xylene (0.2 mole), NBS (0.42 mole), a catalytic amount of BPO, and dry carbon tetrachloride. The flask is fitted with a reflux condenser and a magnetic stirrer.
- Initiation: The mixture is heated to reflux while being irradiated with a 500-watt photolamp to initiate the radical reaction.
- Reaction Monitoring: The reaction is monitored by TLC or GC to track the consumption of the starting material and the formation of the product. The reaction typically takes 2-10 hours. [11] The reaction is complete when the denser succinimide byproduct forms a distinct layer.
- Work-up: After the reaction is complete, the mixture is cooled to room temperature, and the succinimide is removed by filtration.
- Aqueous Washing: The filtrate is transferred to a separatory funnel and washed sequentially with ice-water, ice-cold saturated sodium bicarbonate solution, and again with ice-water to remove any remaining acidic byproducts.[11]
- Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.[11]

- Purification: The crude residue is purified by recrystallization from a suitable solvent like chloroform to yield pure **1,3-bis(bromomethyl)benzene** as a white solid.[11]

[Click to download full resolution via product page](#)

Caption: Workflow for synthesis and purification of **1,3-Bis(bromomethyl)benzene**.

Safety and Handling

1,3-Bis(bromomethyl)benzene is a hazardous chemical and must be handled with appropriate safety precautions.

- Hazard Classification: It is classified as "Danger" and is fatal if inhaled (H330) and causes severe skin burns and eye damage (H314).[2][4] It is also a lachrymator (tear-producing agent).[5]
- Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with a face shield, and a lab coat. All manipulations should be performed in a certified chemical fume hood.[12][13]
- Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[12]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][12] It should be kept in a dark place and protected from light and moisture.[2][12]
- Incompatibilities: Incompatible with strong oxidizing agents, acids, bases, and alcohols.[12][13]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[12]

Applications in Research and Development

The unique structure of **1,3-Bis(bromomethyl)benzene** makes it a valuable intermediate in several areas:

- Pharmaceutical Synthesis: It serves as a scaffold or linker for creating complex molecular architectures found in drug candidates.[1]

- Material Science: Used in the synthesis of polymers and macrocyclic compounds, such as cyclophanes, which can act as molecular cages or receptors.[2]
- Organometallic Chemistry: It has been utilized in the preparation of novel dinuclear half-titanocenes.[7][8]
- Supramolecular Chemistry: Its ability to form rigid bridges between molecular units is exploited in the construction of supramolecular assemblies.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. 1,3-Bis(bromomethyl)benzene|CAS 626-15-3 [benchchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Benzene, 1,3-bis(bromomethyl)- | C8H8Br2 | CID 69373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buy 1,3-Bis(bromomethyl)benzene | 626-15-3 [smolecule.com]
- 6. 1,3-bis(bromomethyl)benzene [stenutz.eu]
- 7. 1,3-Bis(bromomethyl)benzene | 626-15-3 [chemicalbook.com]
- 8. Page loading... [guidechem.com]
- 9. rsc.org [rsc.org]
- 10. 1,3-Bis(bromomethyl)benzene(626-15-3) 1H NMR [m.chemicalbook.com]
- 11. prepchem.com [prepchem.com]
- 12. fishersci.com [fishersci.com]
- 13. synquestlabs.com [synquestlabs.com]
- To cite this document: BenchChem. [1,3-Bis(bromomethyl)benzene chemical properties]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b165771#1-3-bis-bromomethyl-benzene-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com